N1-(furan-2-ylmethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(furan-2-ylmethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that features a furan ring, an oxazinan ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(furan-2-ylmethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with oxalyl chloride to form the corresponding oxalamide. The oxazinan ring is introduced through a cyclization reaction involving the appropriate sulfonyl precursor .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N1-(furan-2-ylmethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxalamide group can produce primary amines .
Scientific Research Applications
N1-(furan-2-ylmethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(furan-2-ylmethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The furan ring and oxazinan ring can interact with enzymes or receptors, leading to changes in their activity. The methoxyphenyl group can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
N1-(furan-2-ylmethyl)-N2-(phenylmethyl)oxalamide: Lacks the oxazinan ring and methoxy group.
N1-(furan-2-ylmethyl)-N2-((3-phenyl-1,3-oxazinan-2-yl)methyl)oxalamide: Lacks the methoxy group but has a similar structure.
Uniqueness
N1-(furan-2-ylmethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is unique due to the presence of both the oxazinan ring and the methoxyphenyl group, which can confer specific chemical and biological properties not found in similar compounds .
Biological Activity
N1-(furan-2-ylmethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, cytotoxic, and pharmacological properties, supported by recent research findings.
Chemical Structure
The compound can be characterized by its molecular formula and structure, which includes a furan ring, oxazinan moiety, and sulfonamide group. The structural complexity contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Antimicrobial Activity
- The compound has shown significant antimicrobial properties against various bacterial strains. In a study involving derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amines, compounds demonstrated effective inhibition against Staphylococcus epidermidis at concentrations as low as 4 µg/mL .
- Further investigations revealed that similar furan derivatives possess activity against both standard and clinical strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL .
-
Cytotoxicity
- Cytotoxic evaluations against human cancer cell lines indicated that the compound exhibits selective toxicity. Notably, it was non-cytotoxic to normal human keratinocyte (HaCaT) cells while demonstrating significant cytotoxic effects on cancerous cell lines . This selectivity is crucial for potential therapeutic applications.
- Pharmacological Properties
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds to understand their biological mechanisms better:
Study 1: Antimicrobial Evaluation
A recent study synthesized twelve novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amines. Among these, one derivative exhibited potent antimicrobial activity against S. epidermidis, indicating the importance of structural modifications in enhancing bioactivity .
Study 2: Cytotoxicity Assessment
In another investigation, various derivatives were tested for cytotoxic effects using the MTT assay. The results showed that while some derivatives were highly effective against cancer cells, they maintained low toxicity levels towards normal cells, highlighting their therapeutic potential .
Data Tables
Biological Activity | Compound Concentration | Effectiveness (MIC) |
---|---|---|
Antimicrobial | 4 µg/mL | Effective against S. epidermidis |
Cytotoxicity | Varies | Non-cytotoxic to HaCaT cells; cytotoxic to cancer cells |
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O7S/c1-27-14-5-7-16(8-6-14)30(25,26)22-9-3-11-29-17(22)13-21-19(24)18(23)20-12-15-4-2-10-28-15/h2,4-8,10,17H,3,9,11-13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHRERSPFSIOMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.